molecular formula C10H12O6 B052404 Prephenyllactate CAS No. 117580-15-1

Prephenyllactate

Cat. No.: B052404
CAS No.: 117580-15-1
M. Wt: 228.2 g/mol
InChI Key: NJHQXJPGTQOYFN-UHFFFAOYSA-N
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Description

. This compound plays a crucial role in the shikimate pathway, which is essential for the production of these amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

Prephenic acid can be synthesized through various chemical routes. One common method involves the oxidation of chorismic acid. The reaction typically requires specific conditions, including the presence of oxidizing agents and controlled temperatures .

Industrial Production Methods

In industrial settings, prephenic acid is often produced through microbial fermentation. Genetically engineered microorganisms are used to convert simple sugars into prephenic acid through the shikimate pathway. This method is preferred due to its efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Prephenic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

Scientific Research Applications

Prephenic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of aromatic amino acids.

    Biology: Studied for its role in the shikimate pathway and its impact on metabolic processes.

    Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders.

    Industry: Utilized in the production of amino acids and other biochemicals.

Mechanism of Action

Prephenic acid exerts its effects by participating in the shikimate pathway. It acts as an intermediate that is converted into phenylalanine and tyrosine through a series of enzymatic reactions. The molecular targets include enzymes such as prephenate dehydratase and prephenate dehydrogenase, which catalyze the conversion of prephenic acid into downstream products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prephenic acid is unique due to its specific role as an intermediate in the shikimate pathway. Unlike other similar compounds, it serves as a direct precursor to both phenylalanine and tyrosine, making it a critical component in the biosynthesis of these essential amino acids .

Properties

IUPAC Name

1-(2-carboxy-2-hydroxyethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O6/c11-6-1-3-10(4-2-6,9(15)16)5-7(12)8(13)14/h1-4,6-7,11-12H,5H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHQXJPGTQOYFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C=CC1O)(CC(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70922462
Record name 1-(2-Carboxy-2-hydroxyethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117580-15-1
Record name Prephenyllactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117580151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Carboxy-2-hydroxyethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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